N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
The next step involves the formation of the piperidine ring, which can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors. The propynyl group is then introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Sonogashira coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The propynyl group can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the piperidine ring can yield various piperidine derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with a variety of biological receptors, while the piperidine ring and propynyl group may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylic acid: A compound with potential anti-inflammatory and anticancer properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of this compound lies in its combination of an indole moiety, a piperidine ring, and a propynyl group, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-2-11-21-12-7-17(8-13-21)19(23)20-10-15-22-14-9-16-5-3-4-6-18(16)22/h1,3-6,17H,7-15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOWLYZRWXVTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCN2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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